Technical Guide: Formamidine, 1,1'-dithiodi-, dihydrochloride
Technical Guide: Formamidine, 1,1'-dithiodi-, dihydrochloride
A Redox-Active Reagent for Heterocyclic Synthesis and Photovoltaic Stabilization
Executive Summary
Formamidine, 1,1'-dithiodi-, dihydrochloride (commonly referred to as Formamidine Disulfide Dihydrochloride or FDS ) is the oxidized dimer of thiourea. While historically utilized as a vulcanization accelerator in the rubber industry, FDS has emerged as a critical reagent in two distinct high-value sectors: advanced organic synthesis (specifically for nitrogen-sulfur heterocycles) and perovskite solar cell (PSC) engineering .
This guide provides a comprehensive technical analysis of FDS, detailing its synthesis, mechanistic behavior as a "masked" thiourea/oxidant, and its novel application as an electron scavenger for stabilizing
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | Amino(imino)methyl carbamimidoyl disulfide dihydrochloride |
| Common Synonyms | Formamidine disulfide dihydrochloride; |
| CAS Number | 14807-75-1 |
| Molecular Formula | C |
| Molecular Weight | 223.15 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 175–179 °C (Decomposes) |
| Solubility | Highly soluble in water; moderately soluble in ethanol; insoluble in non-polar solvents. |
| Stability | Hygroscopic . Decomposes in alkaline media back to thiourea and sulfur. |
Synthetic Protocol: Electrochemical & Chemical Oxidation
The synthesis of FDS relies on the controlled oxidation of thiourea.[4] The reaction is highly exothermic and requires strict temperature control to prevent over-oxidation to sulfinic acids or desulfurization.
Method A: Chemical Oxidation (Standard Laboratory Scale)
Principle: Hydrogen peroxide oxidizes thiourea in the presence of concentrated hydrochloric acid.
Reagents:
-
Thiourea (4.80 g, 63 mmol)
-
Hydrogen Peroxide (30% w/v, ~5 mL)
-
Hydrochloric Acid (3 M, 50 mL)[4]
-
Ethanol (Anhydrous, for washing)[4]
Protocol:
-
Setup: Charge a 250 mL round-bottom flask with thiourea. Equip with a pressure-equalizing dropping funnel and a thermometer.[4]
-
Acidification: Add 3 M HCl to the flask. Cool the system to 0–5 °C using an ice-salt bath.
-
Oxidation: Add H
O dropwise over 30 minutes.-
Critical Control Point: Maintain internal temperature < 10 °C .[4] The reaction is exothermic; rapid addition will degrade the product.
-
-
Crystallization: A white precipitate (FDS) forms immediately. Stir at 0–5 °C for an additional 90 minutes to ensure completion.
-
Isolation: Filter the precipitate under vacuum.
-
Purification: Wash the filter cake twice with cold anhydrous ethanol to remove residual acid and peroxide.
-
Drying: Dry under vacuum at 40 °C. (Avoid high heat as the salt is thermally labile).
Method B: Electrochemical Synthesis (Industrial/Green)
-
Anode: Platinum or Graphite.
-
Cathode: Stainless Steel.
-
Electrolyte: Acidic thiourea solution.[4]
-
Potential: Controlled at < +0.6 V vs. SCE to favor dimerization over higher oxidation states.
Mechanistic Chemistry: The Thiourea-FDS Redox Couple
FDS is not merely a static reagent; it exists in a dynamic redox equilibrium. Its utility stems from its ability to act as both an electrophilic disulfide and a source of thiourea upon reduction.
4.1 The Redox Equilibrium
In aqueous solution, the equilibrium is pH-dependent.
-
Acidic pH: FDS is stable.
-
Neutral/Basic pH: FDS undergoes disproportionation or reduction, releasing thiourea and elemental sulfur.
4.2 Visualization of the Redox Pathway
Figure 1: The redox cycle of Thiourea and Formamidine Disulfide. FDS acts as a storage form of the thiourea radical.
High-Value Application: Perovskite Solar Cells (PSC)
In the development of Formamidinium Lead Iodide (
The Problem: Iodine Vacancies (
)
High-efficiency perovskites suffer from intrinsic defects, primarily iodine vacancies.[5][6] These vacancies:
-
Act as deep electron traps.
-
Induce non-radiative recombination (lowering voltage).
-
Destabilize the
-phase, leading to degradation.
The Solution: FDS as an Electron Scavenger
When doped into the perovskite precursor solution, FDS dissociates into the formamidine disulfide cation (FAS
-
Oxidation of Defects: The disulfide bond has a high electron affinity. It accepts localized electrons from the iodine vacancies (
).[5] -
Passivation: The resulting reduction eliminates the deep trap state, effectively "healing" the electronic structure of the crystal lattice.
-
Crystallinity: The presence of chloride ions (from the dihydrochloride salt) slows crystallization, promoting larger grain size and fewer boundaries.
Quantitative Impact (Reference Data):
-
PCE Increase: Devices doped with FDS show efficiency jumps from ~20% to >23% .
-
Stability: Retains >90% efficiency after 1000 hours of thermal stress (85 °C).[5][6]
Figure 2: Mechanism of defect passivation in Perovskite layers using FDS.
Application: Heterocyclic Synthesis (1,2,4-Thiadiazoles)
FDS is a privileged reagent for constructing 1,2,4-thiadiazoles , a scaffold found in various antibiotics (e.g., Cefozopran).
Reaction Class: Oxidative Cyclization.
Unlike thiourea, which requires an external oxidant (like I
General Protocol (Thiadiazole Formation):
-
Substrate: An amidine or a benzamidine derivative.
-
Reagent: Formamidine Disulfide Dihydrochloride (1.0 equiv).
-
Solvent: Ethanol or Acetonitrile.
-
Base: Triethylamine (to neutralize the HCl and activate the amidine).
-
Mechanism:
-
Base liberates the free base of FDS.[7]
-
Nucleophilic attack by the amidine nitrogen on the FDS disulfide bond.
-
Intramolecular cyclization and elimination of ammonia/amine.
-
Safety & Handling Guidelines
-
Hygroscopicity: FDS is extremely hygroscopic. It must be stored in a desiccator at 2–8 °C . Exposure to moisture leads to hydrolysis, releasing acidic vapors and degrading the reagent to thiourea.
-
Corrosivity: As a dihydrochloride salt, it releases HCl upon hydrolysis. Causes serious eye damage (Category 1) and skin irritation.
-
PPE: Wear nitrile gloves, safety goggles, and handle in a fume hood to avoid inhalation of dust.
References
-
Guidechem. (2022). Synthesis and Properties of Formamidine Disulfide Dihydrochloride. Link
-
Royal Society of Chemistry (Energy & Environmental Science). (2021).[8] Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules. Link
-
National Institutes of Health (PubChem). (2025). Formamidine disulfide dihydrochloride Compound Summary. Link
-
Sigma-Aldrich. (2025).[2] Product Specification: Formamidine disulfide dihydrochloride for synthesis. Link
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-Thiadiazoles. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 二硫化甲脒二盐酸盐 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. guidechem.com [guidechem.com]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
